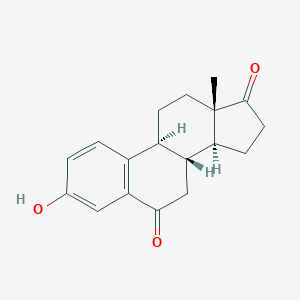
3-Butenenitrile
Übersicht
Beschreibung
3-Butenenitrile is an aliphatic nitrile that is hydrogen cyanide in which the hydrogen has been replaced by an allyl group . It has a role as a neurotoxin, a plant metabolite, and an antifeedant . It is also a natural product found in Brassica oleracea, Eutrema japonicum, and Brassica juncea .
Synthesis Analysis
This compound is synthesized by the reaction of allyl bromide and cuprous cyanide . A study also mentions the nickel-catalyzed isomerization of 2-methyl-3-butenenitrile to 3-pentenenitrile, a relevant step in the industrially important hydrocyanation of butadiene .
Molecular Structure Analysis
The molecular formula of this compound is C4H5N . The IUPAC name is but-3-enenitrile . The InChI is 1S/C4H5N/c1-2-3-4-5/h2H,1,3H2 and the InChIKey is SJNALLRHIVGIBI-UHFFFAOYSA-N . The Canonical SMILES is C=CCC#N .
Chemical Reactions Analysis
In the context of chemical reactions, this compound is involved in the nickel-catalyzed isomerization of 2-methyl-3-butenenitrile to 3-pentenenitrile .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 67.09 g/mol . More detailed physical and chemical properties are not available in the retrieved sources.
Safety and Hazards
3-Butenenitrile is a poison by ingestion and subcutaneous routes . It is moderately toxic by inhalation and skin contact . It is also a skin irritant . It emits highly toxic fumes of NOx and CN− when heated to decomposition or on contact with acids or acid fumes . To fight fire, use alcohol foam, mist .
Wirkmechanismus
Target of Action
3-Butenenitrile, a naturally occurring compound, is crucial in industrial processes and surgical settings . The primary targets of this compound are the enzymes involved in its metabolic pathways, such as the cytochrome P450 (CYP) 2E1 enzyme and the enzyme CYP2A5 . These enzymes play a significant role in the metabolism of this compound, leading to various byproducts .
Mode of Action
Upon ingestion, this compound undergoes two main metabolic pathways . First, it undergoes α-carbon hydroxylation mediated by the cytochrome P450 (CYP) 2E1 enzyme, resulting in the formation of an unstable cyanohydrin . This cyanohydrin subsequently decomposes into 2-propenal (acrolein) and hydrogen cyanide . Secondly, this compound can undergo epoxidation of the β-γ double bond, a process catalyzed by the enzyme CYP2A5 . This leads to the formation of 3,4-epoxybutyronitrile .
Biochemical Pathways
The metabolism of this compound involves a series of enzymatic reactions in the body . The epoxide formed can then be further metabolized into 3,4-dihydroxybutyronitrile through epoxide hydrolase activity, or it can form a glutathione conjugate through a reaction with glutathione (GSH) . These biochemical pathways lead to the formation of various byproducts, including toxic ones like hydrogen cyanide .
Pharmacokinetics
It is known that upon ingestion, this compound undergoes metabolic transformations involving enzymatic pathways . These transformations lead to the formation of various byproducts, some of which are toxic .
Result of Action
Research suggests that subtoxic exposure to this compound can enhance enzyme activities, potentially through Nrf2 activation, offering protection against neurotoxicity and inflammation . It is also known that the formation of hydrogen cyanide contributes to the acute toxicity associated with this compound .
Action Environment
This compound’s occurrence spans from industrial settings to natural sources, highlighting its significance and potential implications for human health . It is extensively utilized in the production of plastics, solvents, and synthetic intermediates . Notably, this compound has been identified as a component of smoke produced during surgical procedures involving lasers and electro-surgical units . Additionally, this compound is naturally produced by cruciferous plants, suggesting that consumption of such plants could also lead to exposure to this nitrile . These environmental factors can influence the compound’s action, efficacy, and stability.
Biochemische Analyse
Biochemical Properties
Upon ingestion, 3-Butenenitrile undergoes two main metabolic pathways . First, it undergoes α-carbon hydroxylation mediated by the cytochrome P450 (CYP) 2E1 enzyme, which results in the formation of an unstable cyanohydrin . Secondly, this compound can undergo epoxidation of the β-γ double bond, a process catalyzed by the enzyme CYP2A5 in mice .
Cellular Effects
Research suggests that exposure to subtoxic levels of this compound can enhance the activities of various important enzymes such as glutathione S-transferase, quinone reductase, glutathione peroxidase, and superoxide dismutase, while reducing the activities of catalase and glutathione reductase in different tissues including the gastrointestinal tract, kidneys, lungs, urinary bladder, and brain .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various enzymes. It is thought to undergo α-carbon hydroxylation mediated by the cytochrome P450 (CYP) 2E1 enzyme . This interaction results in the formation of an unstable cyanohydrin, which subsequently decomposes into 2-propenal (acrolein) and hydrogen cyanide .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are not extensively documented. It is known that its metabolism involves enzymatic pathways leading to toxic byproducts like hydrogen cyanide .
Dosage Effects in Animal Models
Research has shown that exposure to subtoxic levels of this compound can enhance the activities of various important enzymes .
Metabolic Pathways
The metabolism of this compound involves a series of enzymatic reactions in the body . Upon ingestion, this compound is believed to undergo two main metabolic pathways . These pathways involve interactions with enzymes such as the cytochrome P450 (CYP) 2E1 enzyme and the CYP2A5 enzyme .
Transport and Distribution
It is known that this compound is extensively utilized in the production of plastics, solvents, and synthetic intermediates , suggesting that it may be distributed in various industrial and natural environments.
Eigenschaften
IUPAC Name |
but-3-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N/c1-2-3-4-5/h2H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNALLRHIVGIBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6021905 | |
| Record name | Allyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
67.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid with an odor like onions; [Merck Index], Liquid | |
| Record name | Allyl cyanide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9064 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 3-Butenenitrile | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031323 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
18.5 [mmHg] | |
| Record name | Allyl cyanide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9064 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
109-75-1 | |
| Record name | 3-Butenenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allyl cyanide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Allyl cyanide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2583 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Butenenitrile | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Allyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | But-3-enenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.366 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALLYL CYANIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/527U1WJJ18 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Butenenitrile | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031323 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-87 °C | |
| Record name | 3-Butenenitrile | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031323 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 3-Butenenitrile?
A1: this compound has the molecular formula C4H5N and a molecular weight of 67.09 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: Various spectroscopic techniques have been used to characterize this compound, including:* Infrared Spectroscopy (IR): Provides information about the functional groups present in the molecule, such as the nitrile group (C≡N) and the alkene group (C=C). []* Nuclear Magnetic Resonance Spectroscopy (NMR): Offers detailed information about the structure and connectivity of atoms in the molecule, including the presence of different types of carbon and hydrogen atoms. [, ]* Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the molecule, providing insights into its structure. [, ]* Penning Ionization Electron Spectroscopy (PIES): This technique has been used to study the interactions of this compound with He*(23S) metastable atoms, providing information about its electronic structure and ionization potentials. []
Q3: How is this compound typically synthesized?
A3: One common synthetic route involves the reaction of allyl bromide (CH2=CHCH2Br) with sodium cyanide (NaCN). []
Q4: What types of reactions can this compound participate in?
A4: this compound can engage in various reactions, including:
- Cycloaddition Reactions: It can undergo [2+2] cycloaddition reactions with alkenes on surfaces like Ge(100)-2 x 1, forming cyclic structures. []
- Hydrolysis: Under acidic conditions, certain microorganisms can hydrolyze this compound to its corresponding carboxylic acid, 3-Butenoic acid. []
- Base-Catalyzed Isomerization: Strong bases can facilitate the isomerization of this compound to 2-Butenenitrile. This reaction helps compare the relative nucleophilicities of different anions towards hydrogen. []
Q5: Does this compound have any known biological activity?
A6: Yes, this compound has been identified as a potential signaling molecule in plants, particularly in the model organism Arabidopsis thaliana. Studies suggest it might play a role in the plant's immune response, potentially inducing the production of defense-related compounds like salicylic acid and jasmonic acid. []
Q6: How does this compound impact plants?
A7: Research indicates that this compound might contribute to plant defense mechanisms. It can induce stomatal closure in Arabidopsis thaliana, a process that helps plants conserve water and limit pathogen entry. [] This stomatal closure is accompanied by the production of reactive oxygen species (ROS), which are crucial signaling molecules in plant defense.
Q7: Are there any other notable biological effects of this compound?
A8: this compound is known to have antifungal properties. Studies show synergistic antifungal activity when this compound is combined with 2-phenylethyl isothiocyanate (PEITC) against various fungal strains, including plant endophytes and soil fungi. This suggests a potential role for this compound in shaping the plant microbiome. []
Q8: What are the potential applications of this compound?
A8: While more research is needed, its biological activity suggests potential applications in:
Q9: Is this compound toxic?
A10: Yes, this compound is considered toxic. Studies have shown that exposure to this compound can lead to ototoxicity (damage to the inner ear) in rats, particularly affecting auditory function. [, ] It is essential to handle this compound with caution and use appropriate safety measures.
Q10: How is this compound typically detected and quantified?
A10: Common analytical techniques for this compound analysis include:
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used to identify and quantify this compound in various matrices, including plant extracts and food samples. [, , , ]
- Gas Chromatography-Olfactometry (GC-O): This method is employed to evaluate the aroma profile of this compound and its contribution to the overall odor of various substances. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





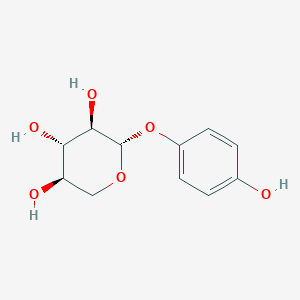

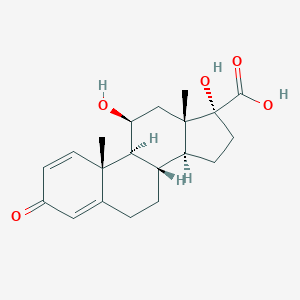
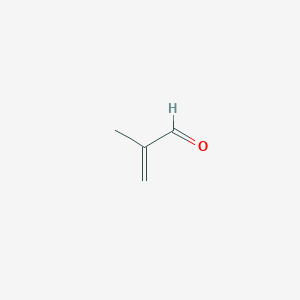
![4-[4-[4-[[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]aniline](/img/structure/B123486.png)

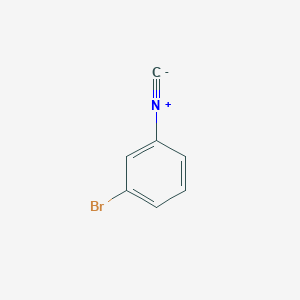

![(8R,9S,13S,14S)-3,6-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B123496.png)

